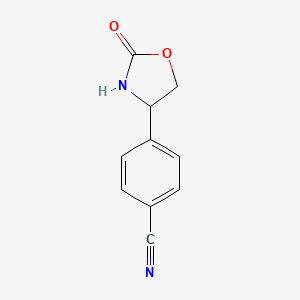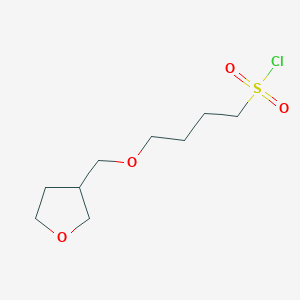
4-((Tetrahydrofuran-3-yl)methoxy)butane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Tetrahydrofuran-3-yl)methoxy)butane-1-sulfonyl chloride: is a chemical compound with the following structure:
C9H17ClO4S
It consists of a butane backbone with a tetrahydrofuran (THF) group attached via an ether linkage and a sulfonyl chloride functional group. Let’s break down its features:
Butane Backbone: The four-carbon alkane chain provides flexibility and solubility.
Tetrahydrofuran (THF) Group: THF is a cyclic ether with a five-membered ring containing four carbon atoms and one oxygen atom. It imparts reactivity and potential for complexation.
Sulfonyl Chloride Functional Group: The sulfonyl chloride (SO2Cl) moiety is a strong electrophile, often used in synthetic chemistry.
Preparation Methods
Synthetic Routes
The synthesis of 4-((Tetrahydrofuran-3-yl)methoxy)butane-1-sulfonyl chloride involves introducing the sulfonyl chloride group onto the THF-containing butane scaffold. Common synthetic routes include:
-
Direct Sulfonation
- Reacting butane-1,4-diol with thionyl chloride (SOCl2) to form the sulfonyl chloride derivative.
- Subsequent treatment with tetrahydrofuran yields the desired compound.
-
Sulfonylation of THF
- Starting with tetrahydrofuran, sulfonylation can occur using various reagents (e.g., chlorosulfonic acid, sulfur trioxide).
- The resulting sulfonyl THF is then reacted with butane-1,4-diol to form the target compound.
Industrial Production
Industrial-scale production typically involves optimized versions of the above methods, ensuring high yield and purity.
Chemical Reactions Analysis
Reactivity
Electrophilic Aromatic Substitution: Due to the aromaticity of the THF ring, this compound can undergo electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group is susceptible to nucleophilic attack.
Common Reagents and Conditions
Sulfonylation: Chlorosulfonic acid, sulfur trioxide, or thionyl chloride.
THF Ring Opening: Alkali metal hydroxides (e.g., NaOH) or strong bases.
Major Products
Sulfonyl THF Derivatives: Various sulfonyl THF compounds, depending on substitution patterns.
Scientific Research Applications
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for potential drug candidates due to its reactivity and structural features.
Polymer Chemistry: Incorporation into polymers for specific properties.
Mechanism of Action
Target Interaction: The sulfonyl chloride group can react with nucleophiles (e.g., amino acids, proteins) in biological systems.
Pathways: Activation of specific pathways or inhibition of enzymatic processes.
Comparison with Similar Compounds
Uniqueness: The combination of THF, sulfonyl chloride, and butane moieties distinguishes it from other compounds.
Similar Compounds: Examples include other sulfonyl chlorides, THF derivatives, and alkylating agents.
Properties
Molecular Formula |
C9H17ClO4S |
|---|---|
Molecular Weight |
256.75 g/mol |
IUPAC Name |
4-(oxolan-3-ylmethoxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO4S/c10-15(11,12)6-2-1-4-13-7-9-3-5-14-8-9/h9H,1-8H2 |
InChI Key |
SVFBOQQNWGHCSN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1COCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


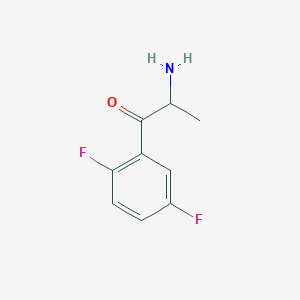
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyrrolidin-1-yl)benzoic acid](/img/structure/B13520667.png)
![1-[1-(5-methoxy-2,3-dihydro-1H-indene-1-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13520670.png)
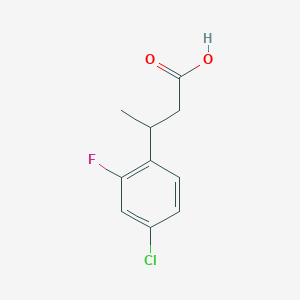
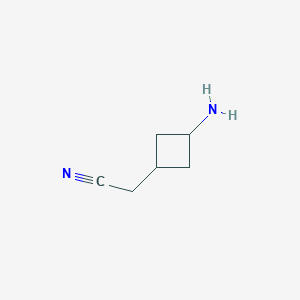
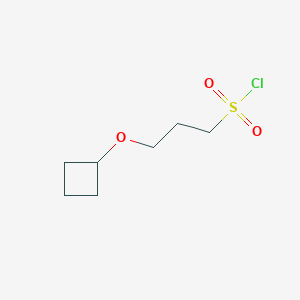
![1-[1-(3,4,5-Trifluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13520690.png)
![1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid](/img/structure/B13520699.png)
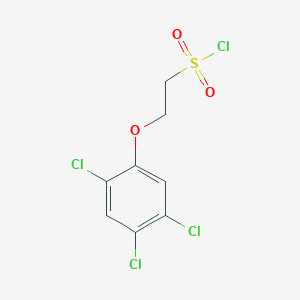
![2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid](/img/structure/B13520711.png)
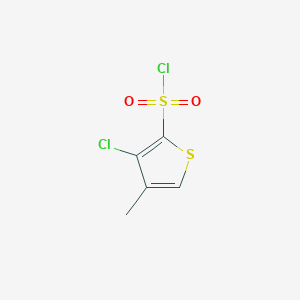

![3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B13520718.png)
